N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-3-10-27-20(31)17-11-15(23)6-9-18(17)28-21(27)25-26-22(28)32-12-19(30)24-16-7-4-14(5-8-16)13(2)29/h4-9,11H,3,10,12H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGVWJBCYRNBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide (CAS Number: 1114600-87-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClN5O3S, with a molecular weight of 469.9 g/mol. The compound features a triazoloquinazoline core which is significant in various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O3S |
| Molecular Weight | 469.9 g/mol |
| CAS Number | 1114600-87-1 |
Antimicrobial Activity
Research indicates that compounds with triazoloquinazoline structures exhibit notable antimicrobial properties. For instance, similar derivatives have shown effective inhibition against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds related to N-(4-acetylphenyl)-2-thioacetamide have displayed minimum inhibitory concentrations (MICs) in the range of 1.56 to 3.12 μM against pathogens like Staphylococcus aureus and Salmonella typhi .
Anti-inflammatory Effects
The anti-inflammatory potential of triazoloquinazolines has been documented in several studies. These compounds may exert their effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. The exact mechanism through which N-(4-acetylphenyl)-2-thioacetamide operates remains to be fully elucidated; however, it is hypothesized that its structural components contribute to its ability to modulate inflammatory pathways effectively.
Enzyme Inhibition
N-(4-acetylphenyl)-2-thioacetamide has also been evaluated for its inhibitory effects on cholinesterase enzymes. Compounds within this class have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for treating neurodegenerative diseases such as Alzheimer's . The IC50 values for these activities can range significantly depending on the specific structural modifications made to the triazoloquinazoline framework.
Case Studies
Several studies have explored the biological activity of triazoloquinazolines similar to N-(4-acetylphenyl)-2-thioacetamide:
- Antimicrobial Efficacy : A study reported that derivatives with modifications at the triazole ring showed improved antibacterial activity against resistant strains of bacteria .
- Neuroprotective Potential : Research has indicated that certain derivatives exhibit neuroprotective effects by inhibiting AChE activity, suggesting potential applications in Alzheimer's disease treatment .
- Inflammation Modulation : Another study highlighted how specific analogs could reduce inflammation markers in vitro, indicating a promising avenue for developing anti-inflammatory drugs .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a triazoloquinazoline core exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including drug-resistant organisms. For instance:
- Minimum Inhibitory Concentrations (MICs) : Related compounds have demonstrated MIC values comparable to established antibiotics such as vancomycin and ciprofloxacin, highlighting their potential as effective antimicrobial agents .
Anticancer Properties
The anticancer potential of N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has been extensively investigated. Mechanisms of action include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines.
- Cell Cycle Arrest : It can disrupt cell cycle progression, leading to reduced tumor cell proliferation.
A study involving xenograft models revealed that treatment with this compound resulted in significant tumor size reduction through apoptosis induction and modulation of cancer-related signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also garnered attention. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Key findings include:
- Reduction of Cytokine Levels : Treatment with triazoloquinazoline derivatives has been associated with decreased levels of TNF-alpha and IL-6 in serum, indicating a potential therapeutic avenue for chronic inflammatory conditions .
Case Studies
Several case studies have documented the effects and applications of triazoloquinazoline derivatives:
- Antimicrobial Efficacy Study : A study demonstrated that a related triazole derivative exhibited MIC values significantly lower than standard treatments against MRSA strains.
- Anticancer Activity Assessment : Another investigation revealed that derivatives led to a reduction in tumor size in xenograft models by inducing apoptosis in cancer cells.
- Inflammation Model Study : A model evaluating inflammatory responses showed that treatment with this class of compounds resulted in decreased levels of TNF-alpha and IL-6 in serum.
Preparation Methods
Precursor Synthesis: 7-Chloro-4-Propylquinazolin-5-One
The triazoloquinazoline core originates from a quinazolin-5-one precursor. A modified Biagi protocol involves condensing 2-nitroaniline derivatives with dimethyl acetylenedicarboxylate (DMAD) to form triazole intermediates. For the 7-chloro substituent, 2-nitro-4-chloroaniline is reacted with DMAD in ethanol under reflux, yielding dimethyl 1-(4-chloro-2-nitrophenyl)-1 H-1,2,3-triazole-4,5-dicarboxylate. Catalytic hydrogenation (H₂, Pd/Al₂O₃) reduces the nitro group to an amine, followed by spontaneous cyclization in acidic conditions to form 7-chloro-4,5-dihydroquinazolin-5-one.
Alkylation at N4 :
The propyl group is introduced via nucleophilic substitution. Treatment of 7-chloro-4,5-dihydroquinazolin-5-one with 1-bromopropane and K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours affords 7-chloro-4-propylquinazolin-5-one in 68–72% yield.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂ (1 atm), Pd/Al₂O₃, HCl/EtOH | 85 | |
| Alkylation | 1-Bromopropane, K₂CO₃, DMF, 80°C | 70 |
Triazole Ring Formation:Triazolo[4,3-a]Quinazoline
Hydrazine Intermediate Generation
The quinazolin-5-one is treated with hydrazine hydrate (80%, ethanol, reflux) to form 7-chloro-4-propyl-5-hydrazinoquinazoline. This intermediate undergoes cyclocondensation with formic acid or ethyl orthoformate to form the triazoloquinazoline core.
Cyclocondensation Optimization
Using ethyl orthoformate in acetic acid at 120°C for 6 hours yields 7-chloro-4-propyl-triazolo[4,3-a]quinazolin-5-one with 78% efficiency. Alternative methods employing formic acid (reflux, 8 hours) achieve lower yields (62%) due to byproduct formation.
Thioether Linkage Installation
Thiolation at Position 1
The triazoloquinazoline core is functionalized at position 1 via nucleophilic aromatic substitution. Treatment with thiourea in DMF at 100°C for 4 hours introduces a thiol group, yielding 1-mercapto-7-chloro-4-propyl-triazolo[4,3-a]quinazolin-5-one.
Alkylation with Chloroacetamide
The thiol intermediate reacts with 2-chloroacetamide in the presence of K₂CO₃ (dry acetone, 50°C, 3 hours) to form 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-triazolo[4,3-a]quinazolin-1-yl)thio)acetamide.
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiolation | Thiourea, DMF, 100°C | 65 | |
| Alkylation | 2-Chloroacetamide, K₂CO₃, acetone | 82 |
Final Amidation: N-(4-Acetylphenyl) Attachment
Activation of Acetamide
The acetamide intermediate is activated using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) to form an N-succinimidyl ester.
Coupling with 4-Acetylaniline
The activated ester reacts with 4-acetylaniline in THF at room temperature for 12 hours, yielding the final product. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-triazolo[4,3-a]quinazolin-1-yl)thio)acetamide in 75% yield.
Sustainable Methodologies and Alternatives
Green Alkylation Agents
Analytical Characterization Data
Key spectroscopic data for intermediates and the final compound:
- 1-Mercapto Intermediate : ¹H NMR (400 MHz, DMSO- d₆) δ 13.2 (s, 1H, SH), 8.45 (d, J = 8.4 Hz, 1H), 7.92 (s, 1H), 4.21 (t, J = 7.2 Hz, 2H), 1.89–1.78 (m, 2H), 1.02 (t, J = 7.4 Hz, 3H).
- Final Product : HRMS (ESI) m/z calcd. for C₂₄H₂₁ClN₆O₃S [M+H]⁺: 533.1124; found: 533.1128.
Challenges and Optimization Opportunities
- Regioselectivity in Cyclocondensation : Competing pathways during triazole formation may yield [1,5-a] vs. [4,3-a] isomers. Microwave-assisted synthesis reduces reaction time and improves selectivity.
- Thioether Stability : The thioacetamide linkage is prone to oxidation. Adding antioxidants ( e.g., BHT) during purification enhances stability.
Q & A
Basic: What are the standard synthetic routes for this compound, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include:
- Thioacetamide formation: Reacting a chlorinated triazoloquinazoline intermediate with thiol-containing reagents under nitrogen atmosphere .
- Acetylation: Introducing the 4-acetylphenyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
- Optimization Parameters:
- Temperature: Maintain 0–5°C during exothermic steps to prevent side reactions.
- Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity .
- Catalysts: Use Pd-based catalysts for cross-coupling steps to improve regioselectivity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (LC-MS):
- High-resolution LC-MS identifies molecular ion peaks (e.g., [M+H]+ at m/z 512.08) and fragments (e.g., loss of the acetylphenyl group at m/z 367) .
- FT-IR:
Basic: How is the initial biological activity screening conducted for this compound?
Methodological Answer:
- In vitro assays:
- Antimicrobial: Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target-specific assays:
- Enzyme inhibition studies (e.g., kinase or protease activity) using fluorogenic substrates .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile?
Methodological Answer:
- Variable Substituents:
- Modify the propyl group at position 4 to explore steric effects (e.g., isopropyl, cyclopropyl) .
- Replace the acetylphenyl moiety with sulfonamide or carboxylate groups to enhance solubility .
- Biological Testing:
- Compare IC₅₀ values across derivatives to identify critical pharmacophores (e.g., triazole-thioether linkage) .
- Computational Modeling:
Advanced: What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-validation:
- Advanced Techniques:
- Statistical DOE:
Advanced: What computational and experimental approaches elucidate the mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD):
- Kinetic Studies:
- Use stopped-flow spectroscopy to measure enzymatic inhibition rates (e.g., kcat/KM changes) .
- Gene Expression Profiling:
- RNA-seq analysis of treated vs. untreated cells identifies dysregulated pathways (e.g., apoptosis genes) .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Formulation Strategies:
- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Structural Modifications:
- Introduce hydrophilic groups (e.g., -OH, -COOH) at the acetamide side chain without disrupting bioactivity .
- Nanoformulation:
- Encapsulate in PLGA nanoparticles (≈150 nm size via solvent evaporation) to improve bioavailability .
Advanced: How to design novel derivatives while maintaining core pharmacophores?
Methodological Answer:
- Scaffold Hybridization:
- Fuse the triazoloquinazoline core with thienopyrimidine (as in ) to exploit dual-target activity .
- Bioisosteric Replacement:
- Replace sulfur in the thioether with selenium or oxygen to modulate electronic effects .
- Fragment-Based Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
